molecular formula C25H18F3N3O5S B11579722 (5Z)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11579722
M. Wt: 529.5 g/mol
InChI Key: VJARENKIKDAMPN-NDENLUEZSA-N
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Description

The compound (5Z)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the furan ring, the introduction of the trifluoromethyl group, and the construction of the thiazolo-triazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the thiazolo-triazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H18F3N3O5S

Molecular Weight

529.5 g/mol

IUPAC Name

(5Z)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H18F3N3O5S/c1-33-18-10-14(11-19(34-2)21(18)35-3)22-29-24-31(30-22)23(32)20(37-24)12-16-7-8-17(36-16)13-5-4-6-15(9-13)25(26,27)28/h4-12H,1-3H3/b20-12-

InChI Key

VJARENKIKDAMPN-NDENLUEZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2

Origin of Product

United States

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